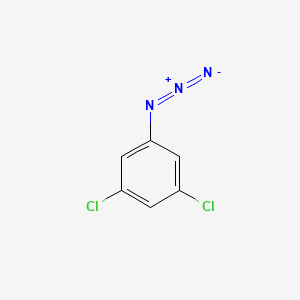

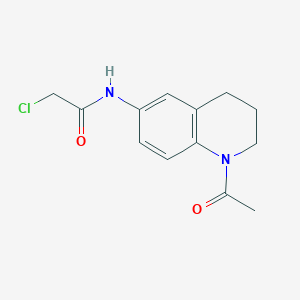

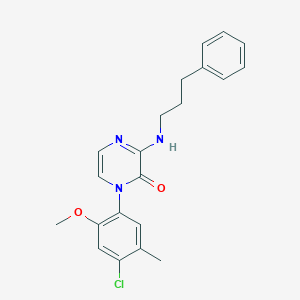

![molecular formula C21H18ClN3S B2626033 4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-92-9](/img/structure/B2626033.png)

4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound “8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine”, which is structurally similar to the compound , was synthesized and recrystallized from EtOH . It was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis

The molecular formula of a similar compound, “4-[(3-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine”, is C21H18ClN3S . The average mass is 379.906 Da, and the monoisotopic mass is 379.091003 Da .Scientific Research Applications

Synthesis and Biological Activities

Regioselectivity and Biological Activity : Research on isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines has shown significant antimicrobial activity. These compounds have been synthesized through efficient protocols, indicating their importance in developing potential antimicrobial agents (Zaki et al., 2016).

Antimicrobial Activities : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed notable antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential of pyrazole derivatives as bases for new antibacterial agents (Bildirici et al., 2007).

Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing significant inhibitory activity. This suggests their potential application in cancer research (Abdellatif et al., 2014).

Anti-Inflammatory and Antimicrobial Agents : Novel pyrazole derivatives have been developed with promising anti-inflammatory and antimicrobial activities. This research paves the way for the creation of new therapeutic agents (Bekhit et al., 2005).

Synthetic Routes and Chemical Properties

Efficient Synthetic Routes : Studies have focused on developing new and efficient synthetic routes for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and various pyrazoles, indicating the versatility and potential of these compounds in synthetic chemistry (Al-Matar et al., 2010).

Green Chemistry Applications : The synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles through a grinding-induced, solvent-free method reflects an interest in greener, more sustainable chemical synthesis techniques (Saeed & Channar, 2017).

Mechanism of Action

Target of Action

The compound “4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” is a pyrazolo[1,5-a]pyrazine derivative . Pyrazolo[1,5-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . These compounds have been associated with a wide range of biological activities , suggesting they may interact with multiple targets.

Mode of Action

Compounds with similar structures have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds in the pyrazolo[1,5-a]pyrazine class have been associated with a wide range of biological activities , suggesting they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrazine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

4-[(3-chlorophenyl)methylsulfanyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJDNXHNHUZMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2625955.png)

![4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625956.png)

![7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2625959.png)

![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2625967.png)

![3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625973.png)